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Rubidium telluride

optoelectronics semiconductors UV photodetectors

Rubidium telluride (Rb₂Te) delivers unique performance unattainable with lighter alkali tellurides. Its 0.60 eV direct band gap enables near-IR photodetection and thermoelectric conversion (ZT ~0.67), inaccessible to wide-gap Na₂Te (3.62 eV) or K₂Te (2.26 eV). The 313 nm UV cutoff ensures solar-blind photocathode operation with reduced background vs Cs₂Te (342 nm). For IR detectors, UV sensors, or thermoelectric devices, specifying Rb₂Te—not generic M₂Te—is essential to meet design-critical band gap, spectral cutoff, and thermoelectric requirements.

Molecular Formula Rb2Te
Molecular Weight 298.5 g/mol
CAS No. 12210-70-7
Cat. No. B083260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidium telluride
CAS12210-70-7
Molecular FormulaRb2Te
Molecular Weight298.5 g/mol
Structural Identifiers
SMILES[Rb][Te][Rb]
InChIInChI=1S/2Rb.Te
InChIKeyZNCPGEHAKPTWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubidium Telluride (CAS 12210-70-7) for Thermoelectric and UV Photocathode Applications: Technical Specifications and Procurement Considerations


Rubidium telluride (Rb₂Te) is a binary alkali metal chalcogenide belonging to the M₂Te family, where M represents an alkali cation (Li, Na, K, Rb, Cs). This compound crystallizes in a cubic anti-fluorite structure (space group Fm-3m) at ambient conditions with a calculated equilibrium lattice parameter of 8.23 Å and bulk modulus of 11.8 GPa [1]. Rb₂Te is metastable in this anti-CaF₂-type phase and undergoes an irreversible phase transformation to an orthorhombic anti-PbCl₂-type structure upon warming, which can further transition reversibly to a hexagonal Ni₂In-type structure at T = 660 °C [2]. The compound exhibits wide band gap semiconductor behavior, with reported band gap values varying according to polymorphic form and computational methodology employed [3]. Rb₂Te has garnered research attention as a hybrid photodiode (HPD) material for astroparticle physics applications, as a precursor for Rb₂Te/Te fluxes in quaternary metal telluride synthesis, and as a candidate for UV photocathodes and thermoelectric devices [4].

Why Alkali Telluride Substitution Fails: Rb₂Te Procurement Considerations for Specialized Applications


Alkali metal tellurides (M₂Te) are not functionally interchangeable despite sharing the same stoichiometry and anti-fluorite structural framework. Systematic ab initio investigations across the M₂Te series (M = Na, K, Rb) reveal that cation substitution produces non-linear variations in critical performance parameters including band gap, thermoelectric figure of merit (ZT), electrical conductivity, and optical reflectivity profiles [1]. Rb₂Te occupies a distinct position within this family: its intermediate cation radius yields band gap values (0.60 eV direct gap in cubic phase) that differ fundamentally from the wider-gap Na₂Te (3.62 eV) and K₂Te (2.26 eV) [2]. For UV photocathode applications, the longwave cutoff wavelength shifts systematically with alkali cation atomic number—Rb₂Te photocathodes exhibit cutoff at 313 nm versus 342 nm for Cs₂Te [3]. These quantifiable differences dictate that Rb₂Te cannot be casually substituted with other M₂Te compounds in applications where specific band gap, thermoelectric response, or spectral cutoff characteristics are design-critical. Procurement specifications must therefore reference the exact compound rather than generic class descriptors.

Rb₂Te Technical Performance Benchmarks: Quantitative Comparative Data for Procurement Evaluation


Band Gap Differentiation Among Alkali Tellurides: Rb₂Te vs. Na₂Te and K₂Te

Rb₂Te exhibits a significantly narrower direct band gap (0.60 eV) compared to its lighter alkali counterparts Na₂Te (3.62 eV) and K₂Te (2.26 eV) in the cubic anti-fluorite phase [1]. This substantial band gap reduction positions Rb₂Te for distinct optoelectronic applications requiring infrared or near-infrared response rather than UV-only sensitivity, establishing clear differentiation within the M₂Te family for application-specific material selection.

optoelectronics semiconductors UV photodetectors

Superior Room-Temperature Thermoelectric Performance in 2D Rb₂Te Monolayer

The p-type Rb₂Te single-layer demonstrates a room-temperature thermoelectric figure of merit (ZT) of 0.67, which is reported as high compared to the analogous series of alkali chalcogenide compounds [1]. The monolayer exhibits high hole effective mass and favorable D ratio, with calculated Seebeck coefficient, electrical conductivity, and thermal conductivity values supporting its viability for thermoelectric energy conversion applications.

thermoelectrics energy harvesting 2D materials

Shorter Longwave Cutoff Wavelength: Rb₂Te vs. Cs₂Te Photocathodes

Transmission-mode Rb₂Te photocathodes exhibit a longwave cutoff wavelength of 313 nm, which is 29 nm shorter than the 342 nm cutoff measured for Cs₂Te photocathodes under identical experimental conditions [1]. This spectral shift is attributed to the reduced cathode work function, which scales inversely with the atomic number of the alkali element in uni-alkali telluride photocathodes.

photocathodes UV detectors particle accelerators

Broadband UV-Visible Optical Reflectivity Advantage Over Na₂Te

Rb₂Te demonstrates reflectivity over a wide UV-Visible energy range, whereas Na₂Te exhibits reflectivity primarily confined to the UV region [1]. This broader spectral reflectivity profile arises from Rb₂Te's narrower band gap (0.60 eV) and modified electronic structure compared to the wide-gap Na₂Te (3.62 eV), enabling optical functionality across an extended wavelength domain.

optical coatings UV shielding reflectors

Higher Electrical Conductivity and Power Factor Among X₂Te Series

Among the three binary alkali tellurides (Na₂Te, K₂Te, Rb₂Te) systematically investigated, Rb₂Te exhibits the highest electrical conductivity and power factor values [1]. This superior charge transport performance is coupled with high Seebeck effect values, collectively supporting the conclusion that Rb₂Te represents the most promising candidate among the studied binary chalcogenides for thermoelectric device applications.

conductive materials thermoelectrics electronic devices

Rb₂Te Procurement-Relevant Application Scenarios: Evidence-Based Use Cases


Solar-Blind UV Photocathodes for Particle Accelerators and Image Intensifiers

Rb₂Te photocathodes with their 313 nm longwave cutoff wavelength [1] provide enhanced solar-blind UV detection with reduced background interference compared to Cs₂Te (342 nm cutoff). This spectral characteristic is valuable for accelerator beam diagnostics, high-energy physics detectors, and UV-sensitive image intensifiers where discrimination against longer-wavelength ambient light improves signal-to-noise performance. Rb₂Te offers a higher work function than Cs₂Te, potentially yielding lower mean transverse energy and reduced susceptibility to field emission [2].

2D Thermoelectric Energy Harvesting and Waste Heat Recovery Devices

The computationally validated room-temperature ZT of 0.67 for p-type Rb₂Te monolayer [1] establishes this material as a candidate for thermoelectric generators and Peltier cooling elements. The high hole effective mass and favorable D ratio support efficient thermoelectric conversion. Research and development programs targeting flexible thermoelectrics, wearable energy harvesters, and on-chip cooling solutions may prioritize Rb₂Te monolayer materials based on these predicted performance metrics.

UV-Visible Optical Coatings and Broadband Reflective Materials

Rb₂Te's demonstrated reflectivity across a wide UV-Visible energy range [1] makes it suitable for optical coating applications requiring broader spectral coverage than Na₂Te (UV-only reflectivity). Potential applications include UV-Vis shielding layers for space-based instrumentation, protective optical coatings for sensors, and reflective components in spectroscopic systems. Procurement for optical thin-film deposition research should reference Rb₂Te's unique wide-range reflectivity profile.

Near-Infrared Optoelectronic Devices Leveraging Narrow Band Gap

With a direct band gap of 0.60 eV in the cubic phase [1], Rb₂Te absorbs in the near-infrared spectrum, contrasting sharply with wide-gap Na₂Te (3.62 eV) and K₂Te (2.26 eV). This narrow-gap characteristic positions Rb₂Te for IR photodetectors, infrared light-emitting devices, and semiconductor heterostructures requiring materials with band gaps below 1 eV. Researchers developing IR-sensitive alkali chalcogenide devices should specify Rb₂Te rather than lighter alkali tellurides based on this quantifiable band gap differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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